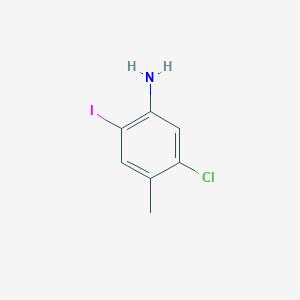

5-Chloro-2-iodo-4-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-iodo-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQMSECCZZCDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Control of Iodination Reaction:

Choice of Iodinating Agent: The choice of the iodinating agent is critical for controlling regioselectivity and minimizing side reactions. While molecular iodine (I₂) can be used, it often requires an activating agent. nih.gov Iodine monochloride (ICl) is a more reactive electrophile but can sometimes lead to lower selectivity. niscpr.res.in N-Iodosuccinimide (NIS) is another common reagent that can offer milder reaction conditions. researchgate.net The use of I₂ in combination with silver salts, such as Ag₂SO₄, has been shown to influence regioselectivity in the iodination of chlorinated anilines. nih.govuky.edu

Optimization of Reaction Conditions:

Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of side reactions.

Stoichiometry: Careful control of the molar ratio of the iodinating agent to the aniline (B41778) substrate is essential to prevent poly-iodination. Using a slight excess or a stoichiometric amount of the iodinating agent is generally preferred.

Solvent: The polarity of the solvent can significantly impact the regioselectivity of the iodination. Non-polar solvents may favor different isomeric products compared to polar or protic solvents. uky.edu

Purification Techniques: After the reaction, purification methods such as crystallization or column chromatography are necessary to remove isomers and other impurities. orgsyn.org

The following table presents a summary of mitigation strategies for side reactions during iodination.

| Side Reaction | Mitigation Strategy | Rationale |

| Formation of Regioisomers | - Use of specific iodinating agents (e.g., I₂/Ag₂SO₄) - Optimization of solvent polarity | Influence the electronic and steric factors governing the electrophilic attack on the aromatic ring. nih.govuky.edu |

| Poly-iodination | - Precise control of stoichiometry of the iodinating agent - Lowering reaction temperature | Reduce the likelihood of multiple substitutions on the activated aniline ring. |

| Oxidation | - Use of mild iodinating agents (e.g., NIS) - Exclusion of strong oxidizing agents | Minimize the degradation of the electron-rich aniline moiety. researchgate.net |

Mitigation of Side Reactions in Cross Coupling:

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group and Structural Elucidation

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, Fourier Transform Infrared (FTIR) spectroscopy has been used to pinpoint characteristic bond vibrations.

In a study detailing the synthesis of this compound, an FTIR spectrum was recorded. The analysis revealed significant absorption bands that correspond to specific molecular vibrations. These include stretches and bends associated with the amine (NH₂) group, the aromatic ring, and the carbon-halogen bonds. While the full dataset of observed frequencies for this specific molecule is not detailed in the primary literature, the synthesis paper confirms its characterization using this method. acs.org For comparison, related aniline (B41778) structures show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C-Cl stretching in the 850-550 cm⁻¹ range. researchgate.net

Detailed Raman spectroscopic data for this compound are not available in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for mapping the carbon-hydrogen framework of an organic molecule. Analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the structure of this compound.

The ¹H NMR spectrum, recorded in a deuterated solvent, provides information on the chemical environment of the protons. The data reveals distinct signals for the aromatic protons, the amine protons, and the methyl group protons. Similarly, the ¹³C NMR spectrum shows signals corresponding to each unique carbon atom in the aromatic ring and the methyl group. acs.org

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Technique | Description |

|---|---|---|

| ¹H | Proton NMR | Provides chemical shift and coupling constants for protons on the aromatic ring, the amine group, and the methyl group. |

Specific peak assignments and coupling constants are typically found in the supplementary data of research articles. acs.org

Mass Spectrometry (High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula.

For this compound (C₇H₇ClIN), the exact mass can be calculated and compared to the experimental value obtained via HRMS. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure, often showing the loss of substituents like iodine, chlorine, or the methyl group. uni.lu The presence of chlorine is typically indicated by a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak. acs.org PubChemLite provides predicted collision cross-section values for various adducts of the molecule, which is relevant for ion mobility-mass spectrometry. chemicalbook.com

Table 2: Predicted Mass Spectrometry Data for [M+H]⁺ Adduct

| Property | Value |

|---|---|

| Adduct | [M+H]⁺ |

| m/z | 267.93846 |

| Predicted CCS (Ų) | 138.7 |

Data sourced from PubChemLite, calculated using CCSbase. chemicalbook.com

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can measure bond lengths, bond angles, and intermolecular interactions.

A search of the available scientific literature and crystallographic databases did not yield any experimental X-ray crystal structure data for this compound. Therefore, precise bond lengths and angles determined by this method are not available. For comparison, the crystal structure of the related compound 4-Iodo-2-methylaniline reveals a planar arrangement of the benzene (B151609) ring with the methyl, iodo, and nitrogen atoms lying in the same plane.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Photophysical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its photophysical properties. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which is related to the promotion of electrons to higher energy orbitals.

Detailed experimental UV-Vis absorption and fluorescence spectra for this compound are not reported in the surveyed scientific literature. Generally, substituted anilines exhibit absorption maxima in the UV region, with the exact position and intensity of the peaks being sensitive to the nature and position of the substituents on the aromatic ring.

5 Chloro 2 Iodo 4 Methylaniline: a Versatile Building Block

The unique substitution pattern of 5-Chloro-2-iodo-4-methylaniline, featuring a chloro, an iodo, and a methyl group, makes it a highly valuable and versatile synthon in both chemical synthesis and material science. The presence of multiple, distinct halogen atoms allows for selective functionalization through various cross-coupling reactions. For instance, the iodo group can be selectively targeted in reactions like Suzuki or Sonogashira couplings, leaving the chloro group intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the stepwise construction of complex molecules.

While specific research on the direct applications of this compound in material science is not extensively documented in the provided search results, its structural motifs are found in precursors to functional materials. Halogenated anilines, in general, are used in the synthesis of organic dyes and pigments. nih.gov The specific electronic properties conferred by the combination of electron-donating and withdrawing groups in this compound could be exploited in the design of novel chromophores and fluorophores.

Uncharted Territories and Future Prospects

Strategic Approaches to Halogenated Aniline (B41778) Synthesis

The synthesis of halogenated anilines requires careful consideration of regioselectivity and the reactivity of the starting materials. Several key strategies are employed to achieve the desired substitution pattern.

Regioselective Halogenation Protocols

The direct halogenation of anilines is often complicated by the strong activating and ortho-, para-directing nature of the amino group, which can lead to multiple halogenations and a mixture of isomers. byjus.com To overcome this, various strategies are employed to control the regioselectivity of the halogenation reaction.

One common approach is the use of protecting groups to modulate the reactivity of the amino group. For instance, acylation of the amino group to form an anilide reduces its activating effect and provides steric hindrance, favoring para-substitution. The protecting group can then be removed by hydrolysis to yield the desired halogenated aniline.

Another strategy involves the use of specific halogenating agents and reaction conditions. For example, Pd-catalyzed meta-C–H bromination and chlorination of aniline derivatives have been developed using N-bromophthalimide (NBP) and other reagents, which can overcome the inherent ortho/para selectivity. nih.gov The choice of solvent and catalyst can also significantly influence the regiochemical outcome of the reaction.

Radical halogenations offer an alternative to electrophilic substitution. These reactions proceed through radical intermediates and can exhibit different regioselectivity, often favoring substitution at the most stable radical position. youtube.com

Amination Strategies for Substituted Aromatics

An alternative to direct halogenation of anilines is the amination of pre-halogenated aromatic compounds. This approach allows for the introduction of the amino group at a specific position on a ring that already contains the desired halogen substituents.

Nucleophilic aromatic substitution (SNA_r) is a key method for amination, particularly for electron-deficient aromatic halides. youtube.com The reaction involves the displacement of a halide by an amine nucleophile. The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. youtube.com

Transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming carbon-nitrogen bonds. These reactions utilize palladium or copper catalysts to couple aryl halides with amines, offering a broad substrate scope and high efficiency. whiterose.ac.uk

Direct C-H amination is an emerging and highly atom-economical strategy that avoids the need for pre-functionalized starting materials. whiterose.ac.uk These methods often involve the use of metal catalysts or photoredox catalysis to activate C-H bonds for amination. whiterose.ac.ukacs.org

Nitro Group Reduction Methodologies for Aromatic Amines

A variety of reducing agents can be employed for this transformation, each with its own advantages and limitations. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel is a common and efficient method. ncert.nic.incommonorganicchemistry.com This method is often clean and produces high yields, but the catalyst can sometimes be sensitive to other functional groups present in the molecule. commonorganicchemistry.com

Metal-based reductions in acidic or neutral media are also widely used. Reagents such as iron, zinc, or tin in the presence of an acid like hydrochloric acid are effective for reducing nitro groups. ncert.nic.incommonorganicchemistry.com The use of iron in acidic media is often preferred in industrial settings due to its low cost and the fact that the iron(II) chloride formed can be hydrolyzed to regenerate the acid. ncert.nic.in

Other reducing agents include sodium dithionite, sodium sulfide, and catalytic transfer hydrogenation systems. rsc.org The choice of reducing agent depends on the specific substrate, the presence of other functional groups, and the desired reaction conditions.

Precursor Selection and Design for the Targeted Synthesis of this compound

The synthesis of this compound requires a carefully planned multi-step approach, starting from readily available precursors. A common and logical starting material is 4-chloro-2-nitrotoluene (B43163). This precursor already contains the chloro and methyl groups in the desired relative positions (para and meta to the eventual amino group, respectively). google.com

Another potential precursor is 5-chloro-2-methylaniline (B43014). sigmaaldrich.com This compound has the correct substitution pattern for the chloro and methyl groups relative to the amino group. The subsequent iodination would then need to be directed to the ortho position relative to the amino group.

The selection of the precursor dictates the subsequent synthetic steps. For example, starting with 4-chloro-2-nitrotoluene necessitates a reduction of the nitro group and an iodination step. Starting with 5-chloro-2-methylaniline requires a regioselective iodination.

Direct Synthetic Pathways to this compound

Multi-Step Reaction Sequences and Optimization

A common synthetic route to this compound starts from 4-chloro-2-nitroaniline. chemicalbook.com This multi-step process involves the diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the iodine atom, and finally, the reduction of the nitro group to the desired aniline.

Table 1: Multi-step Synthesis of this compound from 4-Chloro-2-nitroaniline

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Diazotization and Iodination | 1. aq. H₂SO₄, NaNO₂, 0 °C 2. KI, 20 °C | 4-Chloro-1-iodo-2-nitrobenzene |

| 2 | Nitro Group Reduction | Fe, HOAc, ethanol, Heating | 5-Chloro-2-iodoaniline |

Data sourced from ChemicalBook. chemicalbook.com

Another viable pathway begins with 5-chloro-2-methylaniline. sigmaaldrich.com This approach involves the direct iodination of the aniline derivative. Careful control of the reaction conditions is necessary to achieve the desired regioselectivity, placing the iodine atom at the 2-position.

The optimization of these multi-step sequences is crucial for maximizing the yield and purity of the final product. youtube.comyoutube.com This can involve adjusting reaction times, temperatures, solvent systems, and the stoichiometry of the reagents. Purification of intermediates at each step is also essential to prevent the carryover of impurities that could affect subsequent reactions.

Role of Catalytic Systems in Enhancing Reaction Efficiency and Selectivity

Catalytic systems are fundamental in the synthesis of halogenated anilines, offering pathways to greater efficiency and regioselectivity. In the realm of chlorination, copper(II) halides, such as copper(II) chloride (CuCl₂), have been identified as effective reagents for the direct chlorination of unprotected anilines. libretexts.org These reactions can be performed under mild conditions and avoid the need for hazardous reagents like gaseous HCl or supplemental oxygen. The use of copper halides as catalysts facilitates the regioselective introduction of chlorine, predominantly at the para-position of the aniline ring. libretexts.org

For the introduction of iodine, various catalytic approaches are employed. While some methods proceed without transition metals, iodine itself can act as a catalyst in certain reactions, such as the synthesis of 2-methylquinolines from anilines. nih.gov In these processes, molecular iodine serves as an oxidant, while its reduced form, hydrogen iodide, activates other reactants. nih.gov More advanced catalytic systems for aryl amination, a key step in forming the aniline structure, utilize palladium (Pd) or copper (CuI) catalysts. libretexts.org For instance, Pd-catalyzed cross-coupling of aryl chlorides with ammonia (B1221849) sources can produce primary arylamines in high yields. libretexts.org Similarly, CuI nanoparticles have been shown to catalyze the selective synthesis of anilines from aryl halides without the need for ligands or organic solvents. libretexts.org

Optimization of Reaction Conditions: Temperature, Solvent Effects, Pressure, and Reaction Time

The successful synthesis of specifically substituted haloanilines is highly dependent on the fine-tuning of reaction conditions. Temperature, solvent, and reaction time are critical variables that dictate yield and isomeric purity.

Temperature: Temperature control is crucial across various synthetic steps. For the chlorination of aniline analogues with CuCl₂, a mild temperature of 40 °C has been found to be effective. libretexts.org In the synthesis of a precursor, 5-chloro-2-methyl aniline, by reacting 4-chloro-2-nitro-toluene with a polysulfide, the temperature is controlled within a range of 30–105 °C. sigmaaldrich.com

Solvent Effects: The choice of solvent can dramatically influence the regioselectivity of a reaction. A remarkable example is the iodination of anilines using N-iodosuccinimide (NIS). nih.gov In polar solvents like dimethyl sulfoxide (B87167) (DMSO), the reaction yields para-iodinated products with greater than 99% regioselectivity. nih.gov However, by switching to less polar solvents such as benzene (B151609), in the presence of acetic acid, the selectivity inverts to favor the ortho-isomer. nih.gov This solvent-dependent regioswitching is a powerful tool for directing iodination. The use of ionic liquids as solvents for chlorination with copper halides also presents a greener alternative that can lead to high yields. libretexts.org

The following table, based on data for the iodination of 2,3-dichloroaniline (B127971) with NIS, illustrates the profound effect of the solvent on the product isomer ratio. nih.gov

| Solvent | AcOH Amount | Conversion (%) | ortho:para Ratio |

| DMSO | 1.5 mL | >99 | 2:98 |

| DMF | 1.5 mL | >99 | 2:98 |

| EtOH | 1.5 mL | >99 | 4:96 |

| MeCN | 1.5 mL | >99 | 7:93 |

| THF | 1.5 mL | >99 | 15:85 |

| EtOAc | 1.5 mL | >99 | 19:81 |

| Et₂O | 1.5 mL | >99 | 22:78 |

| Dioxane | 1.5 mL | >99 | 29:71 |

| CH₂Cl₂ | 1.5 mL | >99 | 38:62 |

| Benzene | 1.5 mL | >99 | 45:55 |

| Benzene | 1 equiv | 66 | 89:11 |

Pressure and Reaction Time: While pressure is less commonly a central variable in these specific halogenation reactions, reaction time is critical for achieving high conversion. For the iodination of anilines with NIS, reactions were typically run for 72 hours to ensure completion. nih.gov

Synthetic Strategies for Analogues and Derivatives of this compound

The synthesis of analogues of this compound involves various strategies for introducing iodine, chlorine, and alkyl groups onto the aniline scaffold, as well as modifying the amino group itself.

Synthesis of Iodinated Anilines

Several methods exist for the regioselective iodination of anilines.

Direct Iodination: A straightforward approach involves the direct iodination of aniline using elemental iodine (I₂) and sodium bicarbonate in water to produce p-iodoaniline. masterorganicchemistry.com

Decarboxylative Iodination: A practical, transition-metal-free method for synthesizing 2-iodoanilines involves the decarboxylative iodination of readily available anthranilic acids. libretexts.org This reaction uses inexpensive potassium iodide (KI) and iodine as the halogen sources. libretexts.org

N-Iodosuccinimide (NIS): As previously mentioned, NIS is a versatile reagent whose regioselectivity can be controlled by the solvent system. nih.gov It allows for selective iodination at either the ortho or para position.

C-H Iodination: Modern methods enable the direct C-H iodination of aniline derivatives. For instance, using 2-nitrophenyl iodides as mild iodinating reagents allows for site-selective C–H/C–I metathesis to produce valuable iodinated anilines. youtube.com

Silver-Assisted Iodination: The combination of silver salts like Ag₂SO₄ with iodine can be used for the iodination of chlorinated aromatic compounds, including anilines. nih.gov

Synthesis of Chlorinated Anilines

The introduction of chlorine onto an aniline ring can be achieved through several routes, often requiring careful control to obtain the desired isomer.

N-Chlorosuccinimide (NCS): NCS is a convenient reagent for aromatic chlorination. Aniline can undergo regioselective trichlorination with NCS in acetonitrile (B52724) to yield 2,4,6-trichloroaniline (B165571). nih.govnih.gov Studies have also focused on the ortho/para regioselectivity of monochlorination using NCS. nih.gov

Copper(II) Chloride: As noted, CuCl₂ in an ionic liquid solvent provides a method for the para-chlorination of various aniline analogues with high yields and regioselectivity. libretexts.org

Elemental Chlorine: Direct chlorination of aniline with elemental chlorine (Cl₂) is a known method, though it can be less selective and produce resinous byproducts if not carefully controlled. nih.gov

The table below summarizes yields for the para-chlorination of different aniline analogues using CuCl₂ in an ionic liquid. libretexts.org

| Substrate (Aniline Analogue) | Yield (%) |

| Aniline | 98 |

| 2-Methylaniline | 96 |

| 3-Methylaniline | 94 |

| 2-Ethylaniline | 95 |

| N-Methylaniline | 94 |

| N,N-Dimethylaniline | 91 |

Regioselective Alkylation of Haloaniline Derivatives

The regioselective C-alkylation of haloaniline derivatives presents significant synthetic challenges. The classic method for alkylating aromatic rings, the Friedel-Crafts alkylation, is generally incompatible with anilines. libretexts.org The primary issue is that the amino group (-NH₂) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. libretexts.org This interaction forms a complex that deactivates the aromatic ring, rendering it insusceptible to the electrophilic attack by the carbocation and thus preventing the Friedel-Crafts reaction from occurring. libretexts.org

Due to these limitations, direct C-alkylation of a pre-formed haloaniline ring is often avoided. Instead, synthetic strategies typically involve introducing the alkyl group at a different stage of the synthesis. For example, the alkyl group may already be present on a precursor molecule, such as in the synthesis of 5-chloro-2-methyl aniline from 4-chloro-2-nitro-toluene, where the methyl group is part of the starting material. sigmaaldrich.com Advanced methods like ruthenium-catalyzed C-H alkylation have been developed for some aromatic systems, but these often rely on directing groups like carboxylic acids and are not directly applied to simple anilines. nih.gov Therefore, the synthesis of alkylated haloanilines usually proceeds through multi-step sequences rather than a direct, single-step alkylation of the haloaniline itself.

Functional Group Interconversions (e.g., Acetylation of the Amino Group)

Functional group interconversions are crucial for creating a variety of derivatives from a core haloaniline structure. A primary example is the modification of the amino group.

Acetylation: The amino group of anilines can be readily acetylated to form an acetanilide (B955). This is typically achieved by reacting the aniline with acetic anhydride (B1165640). libretexts.org This reaction serves to protect the amino group or to modify the electronic properties of the molecule. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. The resulting acetanilide is often a crystalline solid that can be purified by recrystallization. libretexts.org This protection strategy is common in multi-step syntheses to prevent the amino group from interfering with subsequent reactions.

Other important functional group interconversions include the transformation of the amino group into other functionalities. For example, the 2,4,6-trichloroaniline product can be converted into 1,3,5-trichlorobenzene (B151690) through the reduction of its corresponding diazonium salt, demonstrating a deamination process. nih.govnih.gov

Boronic Ester Formation via Palladium-Catalyzed Miyaura Borylation from Halogenated Precursors

The synthesis of boronic esters from halogenated precursors is a cornerstone of modern organic chemistry, with the palladium-catalyzed Miyaura borylation reaction being a principal method. This reaction facilitates the conversion of aryl halides, such as this compound, into the corresponding aryl boronic esters. These esters are versatile intermediates, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

The Miyaura borylation involves the cross-coupling of a halogenated aromatic compound with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent transmetalation with the diboron reagent and reductive elimination yields the desired aryl boronic ester and regenerates the Pd(0) catalyst.

Several palladium-based catalytic systems have been developed to optimize this transformation for a wide range of aryl halides, including those bearing various functional groups. beilstein-journals.org The choice of ligand coordinated to the palladium center is crucial for the reaction's efficiency and substrate scope. organic-chemistry.org For instance, phosphine (B1218219) ligands like XPhos have proven effective, particularly for less reactive aryl chlorides. nih.gov The reaction conditions, including the choice of base, solvent, and temperature, are also critical parameters that are optimized to maximize the yield and purity of the boronic ester product. Recent advancements have explored the use of deep-eutectic solvents (DESs) as environmentally benign reaction media. nih.gov

Interactive Table: Key Components in Palladium-Catalyzed Miyaura Borylation

| Component | Role | Examples |

|---|---|---|

| Catalyst | Facilitates the reaction | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes and activates the catalyst | XPhos, other phosphines |

| Boron Source | Provides the boryl group | Bis(pinacolato)diboron (B₂pin₂) |

| Base | Activates the boron reagent | KOAc, K₃PO₄ |

| Solvent | Dissolves reactants | Toluene, Dioxane, THF, DESs |

Advanced Purification and Isolation Techniques for High-Purity Compounds

Achieving high purity for compounds like this compound is critical for their subsequent use in synthesis and other applications. The presence of impurities, such as starting materials, by-products from side reactions, or residual catalyst, can significantly impact the outcome of future reactions. Therefore, advanced purification and isolation techniques are employed to obtain the compound in a highly purified form.

Given that this compound is a solid at room temperature, recrystallization is a fundamental and effective method for its purification. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures. A saturated solution of the crude compound is prepared at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Chromatographic techniques are also indispensable for the purification of organic compounds. Column chromatography, where the crude material is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) with a mobile phase (a solvent or mixture of solvents), is widely used. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For more challenging separations or for achieving very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.

In some instances, a combination of these techniques is necessary to achieve the desired level of purity. For example, an initial purification by column chromatography might be followed by a final recrystallization step. The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

Interactive Table: Common Purification Techniques for Solid Organic Compounds

| Technique | Principle of Separation | Applicability |

|---|---|---|

| Recrystallization | Difference in solubility at varying temperatures. | Purification of crystalline solids. |

| Column Chromatography | Differential adsorption on a stationary phase. | Separation of components in a mixture. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Achieving high purity and for analytical quantification. |

Electronic and Steric Influence of Halogen and Methyl Substituents on Aromatic Reactivity

The amino (-NH₂) group is a powerful activating group. byjus.com Its nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system, a phenomenon known as a positive resonance effect (+R). This effect significantly increases the electron density on the benzene ring, particularly at the ortho and para positions, making the ring much more susceptible to attack by electrophiles. researchgate.nettsijournals.com While nitrogen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), the +R effect is dominant. yakhak.org

The methyl (-CH₃) group is a weakly activating group that operates primarily through a positive inductive effect (+I), pushing electron density into the ring and thereby stabilizing the carbocation intermediate formed during electrophilic substitution. nih.gov

Sterically, the iodine atom at the C2 position is the bulkiest group on the ring and poses significant steric hindrance to adjacent positions, namely the amino group at C1 and the C3 position. This can impede the approach of reagents to these sites.

The collective influence on reactivity is determined by the most powerful activating group, which in this case is the amino group. vedantu.com Its activating and directing effects will be the primary determinant of the molecule's reaction pathways.

| Substituent | Position | Electronic Effect | Type | Role in Reactivity |

| -NH₂ | C1 | +R > -I | Strong Activator | Ortho, Para-Director |

| -I | C2 | -I > +R | Weak Deactivator | Ortho, Para-Director |

| -CH₃ | C4 | +I | Weak Activator | Ortho, Para-Director |

| -Cl | C5 | -I > +R | Weak Deactivator | Ortho, Para-Director |

Electrophilic Aromatic Substitution Reactions of Substituted Anilines

Anilines, particularly those bearing additional activating groups, are highly reactive towards electrophilic aromatic substitution. byjus.com The rate of these reactions is significantly faster than that of benzene. yakhak.org The regiochemical outcome is dictated by the directing effects of the substituents. For this compound, the -NH₂ group is the most powerful director, activating the positions ortho (C2, C6) and para (C4) to it.

An analysis of the substitution pattern reveals:

Position C2: Blocked by an iodine atom.

Position C4: Blocked by a methyl group.

Position C6: This position is ortho to the activating amino group and meta to the deactivating chloro group. It is the most sterically accessible and electronically favorable site for electrophilic attack.

Position C3: This position is ortho to the bulky iodo group and the methyl group, and meta to the strongly activating amino group, making it an unfavorable site for substitution.

Therefore, electrophilic aromatic substitution reactions, such as halogenation or nitration, are expected to occur with high regioselectivity at the C6 position.

However, direct electrophilic substitution on highly activated anilines can be problematic. Reactions can be difficult to control, leading to over-reaction, such as the formation of di- and tri-bromo products when reacting aniline with bromine water. tsijournals.comamazonaws.com Furthermore, reactions carried out in strong acid, such as nitration with a mixture of nitric and sulfuric acid, present a unique challenge. The basic amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, which would drastically alter the expected outcome of the reaction. yakhak.orgrsc.org

Nucleophilic Aromatic Substitution Reactions Involving Halogen Atoms

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring. nih.gov This mechanism is fundamentally different from electrophilic substitution and has stringent electronic requirements. The SₙAr reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

The stability of this intermediate, and thus the feasibility of the reaction, depends on the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. nih.govwikipedia.org These groups are necessary to delocalize and stabilize the negative charge of the Meisenheimer complex through resonance.

In this compound, the aromatic ring is substituted with electron-donating (-NH₂, -CH₃) and weakly deactivating halogen groups. yakhak.orgnih.gov It lacks the requisite strong EWGs ortho or para to either the chloro or iodo substituent. Consequently, the molecule is electron-rich and cannot stabilize the anionic intermediate required for the SₙAr mechanism. Therefore, this compound is considered unreactive towards nucleophilic aromatic substitution under typical SₙAr conditions.

Transformations at the Amino Functionality

Alkylation Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. vedantu.com As such, it can react with alkylating agents like alkyl halides in a nucleophilic substitution reaction to form N-alkylated products. vedantu.comwikipedia.org The reaction proceeds via nucleophilic attack of the amine on the alkyl halide, displacing the halide and forming a secondary amine.

This reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. tsijournals.comwikipedia.org However, methods for selective N-monoalkylation have been developed, often involving specific reaction conditions or the use of a base like triethylamine. yakhak.orgkoreascience.kr The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the amino group; electron-donating groups enhance it, while electron-withdrawing groups decrease it. researchgate.net

Acylation Reactions and Derivative Formation

The amino group of this compound readily undergoes acylation upon treatment with acylating agents such as acetic anhydride or acetyl chloride. tsijournals.com This reaction forms a corresponding N-acyl derivative, an amide. For example, reaction with acetic anhydride would yield N-(5-chloro-2-iodo-4-methylphenyl)acetamide.

Acylation is a synthetically valuable transformation for several reasons. The resulting acetamido group (-NHCOCH₃) is a less powerful activating group than the amino group because the nitrogen lone pair is delocalized by resonance onto the adjacent carbonyl oxygen. amazonaws.com This moderation of reactivity is often exploited to:

Prevent over-reaction in subsequent electrophilic aromatic substitution steps. amazonaws.com

Protect the amino group from oxidation by strong oxidizing agents.

Increase steric hindrance at the nitrogen atom, which can favor para-substitution over ortho-substitution in subsequent reactions.

The protective acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to regenerate the original amino group after the desired transformations are complete. amazonaws.com

Diazotization and Subsequent Reactions

Primary aromatic amines like this compound can be converted into a highly versatile intermediate, the corresponding diazonium salt, through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). amazonaws.com

The resulting diazonium salt (Ar-N₂⁺X⁻) is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). This allows for its replacement by a wide variety of substituents in reactions that are often not possible through other means. Notable subsequent reactions include:

The Sandmeyer Reaction: Replacement of the diazonio group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

The Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).

Iodination: Replacement with iodine (-I) upon treatment with potassium iodide (KI).

Hydroxylation: Replacement with a hydroxyl group (-OH) by warming the aqueous solution of the diazonium salt. amazonaws.com

Azo Coupling: The diazonium ion can also act as an electrophile and react with highly activated aromatic compounds like phenols or other anilines to form brightly colored azo compounds (Ar-N=N-Ar'), which are widely used as dyes. amazonaws.com

The diazotization of substituted anilines is a robust reaction, though the rate can be influenced by the electronic nature of the ring substituents.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of both an iodine and a chlorine atom on the aromatic ring of this compound is central to its utility in synthetic chemistry. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, enabling selective cross-coupling reactions at the C-2 position.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. libretexts.orgorganic-chemistry.org For this compound, the reaction would selectively occur at the more labile C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.

The general mechanism involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) species. libretexts.org

Transmetalation : The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium complex. organic-chemistry.org

Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

The choice of catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency. Studies on similar halo-substituted aromatic compounds demonstrate that palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, combined with sterically demanding phosphine ligands such as XPhos or SPhos, are highly effective. nih.gov The base, typically potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃), activates the boronic acid for transmetalation. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Halide | This compound | Substrate with reactive C-I bond |

| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ | Coupling partner |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium source (0.5-5 mol%) |

| Ligand | XPhos, SPhos | Promotes oxidative addition and reductive elimination |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane/Water, Toluene, DMF | Provides medium for the reaction |

| Temperature | 60-110 °C | Influences reaction rate and catalyst stability |

This table presents generalized conditions based on typical Suzuki-Miyaura reactions involving aryl halides.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the reactive C-I bond of this compound is amenable to a variety of other palladium-catalyzed cross-couplings. These reactions further expand its synthetic utility, allowing for the introduction of diverse functional groups.

Heck Reaction : Couples the aniline with an alkene to form a substituted alkene.

Sonogashira Coupling : Involves the reaction with a terminal alkyne to create an internal alkyne, a valuable moiety in materials science and pharmaceuticals.

Stille Coupling : Uses an organotin reagent as the coupling partner.

Buchwald-Hartwig Amination : Forms a new C-N bond by coupling the aniline derivative with another amine, which could target the C-Cl bond under more forcing conditions after the C-I bond has reacted.

Negishi Coupling : Employs an organozinc reagent to form a C-C bond.

In all these cases, the initial reaction is expected to occur selectively at the C-2 (iodo) position due to its lower bond dissociation energy compared to the C-5 (chloro) position.

Reductive Transformations of this compound and its Derivatives

Reductive processes can be employed to selectively remove one or both halogen atoms from this compound or its derivatives. Catalytic hydrogenation, using hydrogen gas and a palladium catalyst (e.g., Pd/C), is a common method for reductive dehalogenation. Given the higher reactivity of the C-I bond, mild reaction conditions would likely lead to the formation of 4-chloro-2-methylaniline (B164923) through selective de-iodination. More forcing conditions would be required to cleave the stronger C-Cl bond.

Another approach involves the use of reducing agents like polysulfides. For instance, the synthesis of 5-chloro-2-methyl aniline can be achieved by the reduction of 4-chloro-2-nitrotoluene using a polysulfide solution, demonstrating a reductive pathway to a related scaffold. google.com This type of reduction highlights methods that can be used to generate aniline structures from other precursors.

Mechanistic Insights into this compound Reactivity

Understanding the mechanisms behind the reactions of this compound is key to optimizing synthetic routes and predicting product outcomes.

Elucidation of Catalytic Mechanisms in Synthetic Processes

The mechanism for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, has been extensively studied. nih.gov The catalytic cycle begins with the oxidative addition of Pd(0) to the C-I bond of this compound. The choice of ligand is critical at this stage; electron-rich and bulky ligands like SPhos and XPhos facilitate this step and stabilize the resulting Pd(II) complex. nih.gov

Following transmetalation with the activated boronic acid, the final reductive elimination step yields the coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov Research on related substrates has shown that the use of well-defined palladium pre-catalysts can lead to higher turnover rates and cleaner reactions by minimizing side reactions like protodeboronation. nih.gov

Kinetic Studies of Reaction Pathways

While specific kinetic data for reactions involving this compound is not extensively documented in the reviewed literature, studies on analogous systems provide valuable insights. For example, kinetic experiments in related palladium-catalyzed processes often reveal the reaction order with respect to the reactants and catalyst. nih.gov

In a typical cross-coupling reaction, the rate might show a first-order dependence on the concentration of the aryl halide and the catalyst, while being zero-order with respect to the boronic acid, especially if the transmetalation step is fast and not rate-limiting. acs.org These studies help in identifying the rate-determining step of the reaction, which is often the oxidative addition, and allow for the optimization of reaction conditions to improve efficiency and yield.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Other Names |

|---|---|---|

| This compound | C₇H₇ClIN | 2-Iodo-4-methyl-5-chloroaniline |

| 4-chloro-2-methylaniline | C₇H₈ClN | 2-Methyl-4-chloroaniline |

| 4-chloro-2-nitrotoluene | C₇H₆ClNO₂ | - |

| Palladium(II) acetate | C₄H₆O₄Pd | Pd(OAc)₂ |

| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | Pd₂(dba)₃ |

| XPhos | C₃₃H₄₉P | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |

| SPhos | C₂₇H₃₃O₂P | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |

| Potassium phosphate | K₃PO₄ | Tripotassium phosphate |

| Sodium carbonate | Na₂CO₃ | Soda ash |

Analysis and Mitigation of Side Reactions for Enhanced Process Efficiency

The primary routes for the formation of this compound typically involve the iodination of a suitable precursor, such as 5-chloro-2-methylaniline. Subsequent reactions often utilize the reactivity of the iodo and amino groups for further molecular elaboration, for instance, through palladium-catalyzed cross-coupling reactions. Side reactions can occur at each of these stages.

Analysis of Potential Side Reactions

A critical aspect of enhancing process efficiency is the identification and quantification of byproducts. The primary side reactions encountered in the synthesis and transformation of this compound can be categorized based on the reaction type.

Computational and Theoretical Studies on 5 Chloro 2 Iodo 4 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering a means to predict molecular properties with a high degree of accuracy. These methods can be broadly categorized into semi-empirical, ab initio, and density functional theory approaches.

Density Functional Theory (DFT) Applications for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of many-body systems. It is often used for geometrical optimization to determine the most stable conformation of a molecule and to calculate its electronic properties. For analogous compounds, such as other halogenated anilines, DFT calculations, often utilizing functionals like B3LYP with various basis sets, have been successfully applied to predict bond lengths, bond angles, and dihedral angles. These calculations also provide insights into electronic properties like dipole moment, polarizability, and hyperpolarizability. In the absence of specific studies on 5-Chloro-2-iodo-4-methylaniline, it is reasonable to expect that a DFT approach would be a suitable method for its theoretical investigation.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Several computational techniques are employed to analyze the distribution of electrons and predict reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. For various substituted anilines, HOMO-LUMO analysis has been used to predict their reactivity towards electrophiles and nucleophiles. A similar analysis for this compound would be invaluable in understanding its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to identify sites susceptible to electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich) and positive potential (electron-poor). For other aromatic amines, MEP maps have been instrumental in predicting sites for hydrogen bonding and other intermolecular interactions. An MEP analysis of this compound would reveal the influence of the electron-withdrawing chloro and iodo groups and the electron-donating methyl and amino groups on the electrostatic potential of the molecule.

Mulliken Charge and Natural Bond Orbital (NBO) Analysis for Atomic Charge Distribution and Bonding Interactions

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are methods used to calculate the partial atomic charges on each atom in a molecule. This information is crucial for understanding the charge distribution and the nature of chemical bonds. NBO analysis, in particular, provides a detailed picture of bonding in terms of localized electron-pair bonds and lone pairs, as well as donor-acceptor interactions between filled and vacant orbitals. For related compounds, these analyses have provided insights into the intramolecular charge transfer and the stability arising from hyperconjugative interactions. A Mulliken and NBO analysis of this compound would quantify the charge distribution and provide a deeper understanding of the bonding within the molecule.

Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, which encapsulates the molecule, researchers can identify and analyze the nature and extent of various non-covalent interactions that govern the crystal packing.

For this compound, a Hirshfeld surface analysis would be expected to reveal the significant roles of several types of interactions. Due to the presence of the amino group (-NH₂), strong N-H···N hydrogen bonds are anticipated to be a dominant feature in the crystal packing, likely forming chains or more complex networks that stabilize the structure.

Furthermore, the halogen atoms, chlorine and iodine, would contribute significantly to the intermolecular contacts. Halogen bonding (I···N, I···Cl, Cl···N) and other van der Waals interactions involving these atoms would be prominent. The analysis would likely show distinct regions on the Hirshfeld surface corresponding to these interactions. The large, polarizable iodine atom would be a particularly strong contributor to these interactions.

Table 1: Predicted Dominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Donor/Acceptor Atoms | Expected Significance |

| Hydrogen Bonding | N-H···N | High |

| Halogen Bonding | I···N, I···Cl, Cl···N | Moderate to High |

| van der Waals | H···H, C···H | Moderate |

| π-interactions | Aromatic ring stacking | Possible |

Prediction of Reactivity Indices and Reaction Pathways through Computational Modeling

For this compound, DFT calculations would be employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

From these fundamental energies, a range of global reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η).

These calculations would likely indicate that the amino group and the aromatic ring are the primary sites for electrophilic attack, while the halogen-substituted positions could be susceptible to nucleophilic attack under certain conditions. Computational modeling could also be used to simulate reaction pathways, for example, in electrophilic aromatic substitution, to predict the most likely products.

Table 2: Theoretical Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Significance |

| HOMO Energy | E_HOMO | High (less negative), indicating good electron-donating ability. |

| LUMO Energy | E_LUMO | Low (more negative), indicating good electron-accepting ability. |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | Relatively small, suggesting moderate to high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Moderate value. |

| Chemical Hardness (η) | (I - A) / 2 | Relatively low, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Moderate to high, indicating a propensity to act as an electrophile. |

Theoretical Investigations of Solvent Effects on Electronic and Photophysical Characteristics

The electronic and photophysical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical investigations using computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can predict these changes.

For this compound, such studies would analyze how the dipole moment, polarizability, and electronic absorption spectra (UV-Vis) change in solvents of varying polarity. It is expected that the dipole moment of this compound would increase in more polar solvents due to stabilization of the charge-separated resonance structures. This, in turn, would affect the intermolecular interactions between the solute and solvent molecules.

The photophysical properties, such as the wavelength of maximum absorption (λ_max), are also solvent-dependent. A solvatochromic shift (a change in the color of the solution with a change in solvent polarity) would be anticipated. For aniline (B41778) derivatives, a red shift (bathochromic shift) in λ_max is often observed with increasing solvent polarity, indicating a smaller energy gap between the ground and excited states in polar environments. Theoretical calculations would aim to predict the magnitude of this shift in different solvents.

Table 3: Predicted Solvent Effects on the Properties of this compound

| Property | Predicted Trend with Increasing Solvent Polarity |

| Dipole Moment (μ) | Increase |

| Polarizability (α) | Increase |

| Absorption Maximum (λ_max) | Red shift (bathochromic shift) |

| HOMO-LUMO Energy Gap | Decrease |

By performing these computational studies, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding its potential applications in various fields of chemical synthesis and materials science.

Applications of 5 Chloro 2 Iodo 4 Methylaniline in Academic Research

Strategic Role as a Synthetic Intermediate in the Construction of Complex Organic Molecules

The strategic placement of the iodo and amino groups on 5-Chloro-2-iodo-4-methylaniline makes it a particularly useful intermediate for constructing intricate organic scaffolds. The iodo group is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The amino group can be readily diazotized and converted to other functionalities or can participate in condensation and amidation reactions.

For instance, the iodo- and amino-substituted aniline (B41778) core can be a precursor for the synthesis of complex heterocyclic systems. The amino group can be acylated or alkylated, followed by intramolecular cyclization reactions involving the ortho-iodo substituent to form nitrogen-containing heterocycles. These structural motifs are prevalent in many biologically active natural products and pharmaceutical agents.

The presence of the chloro and methyl groups further diversifies its utility by influencing the electronic properties and steric environment of the molecule, allowing for regioselective reactions at other positions on the aromatic ring.

Facilitation of Novel Synthetic Methodologies Development

The reactivity of this compound makes it a suitable substrate for the development and optimization of new synthetic methodologies. Researchers often utilize such multi-functionalized compounds to test the scope and limitations of novel catalytic systems or reaction conditions. For example, the development of new palladium or copper-catalyzed cross-coupling reactions can be showcased using this aniline derivative to demonstrate the tolerance of the catalytic system to various functional groups (amino, chloro, iodo).

Furthermore, the compound can be employed in studies aimed at developing more efficient and selective methods for iodination or other halogenation reactions on substituted anilines. The existing substitution pattern provides a clear framework to study the directing effects of the present groups on the regioselectivity of further electrophilic aromatic substitution reactions.

Contributions to Medicinal Chemistry Research

The scaffold of this compound is a valuable starting point for the synthesis of compounds with potential therapeutic applications.

The substituted aniline framework is a common feature in many classes of bioactive molecules. By utilizing the reactive handles on this compound, medicinal chemists can synthesize a diverse library of compounds for biological screening. For example, the amino group can be a key component in the formation of amides, sulfonamides, or ureas, which are known to interact with various biological targets. The iodo group facilitates the introduction of various aryl or alkyl groups through cross-coupling reactions, enabling the exploration of a wide chemical space.

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of lead compounds. nih.gov this compound serves as an excellent starting material for SAR studies due to its multiple points of modification. nih.gov By systematically modifying each of the substituent groups—the chloro, iodo, methyl, and amino moieties—researchers can probe how each part of the molecule contributes to its biological activity. nih.govnih.gov

For example, the iodo group can be replaced with a variety of other groups using cross-coupling chemistry to understand the steric and electronic requirements at that position for optimal target engagement. Similarly, the amino group can be derivatized to explore the impact of different substituents on binding affinity and pharmacokinetic properties. This systematic approach allows for the development of a detailed understanding of the SAR, guiding the design of more effective drug candidates. nih.gov

The following table illustrates how derivatives of a core structure can be synthesized to explore SAR:

| Position of Modification | Original Group | Potential Modifications | Rationale for Modification |

| C2 | Iodo | Aryl, Alkynyl, Cyano | Explore steric and electronic effects on target binding. |

| C4 | Methyl | Hydrogen, Ethyl, Methoxy | Investigate the impact of size and electronics on activity. |

| C5 | Chloro | Fluoro, Bromo, Hydrogen | Evaluate the influence of halogen bonding and electronics. |

| N1 | Amino | Acetamido, Sulfonamido, Alkylamino | Modify hydrogen bonding capacity and pharmacokinetic properties. |

Exploration in Advanced Material Science Applications

The unique electronic and structural features of this compound and its derivatives make them potential candidates for applications in material science. The presence of heavy atoms like iodine can impart interesting photophysical properties, such as phosphorescence, which is valuable for the development of organic light-emitting diodes (OLEDs).

Furthermore, the ability to form extended conjugated systems through polymerization or cross-coupling reactions of derivatives of this compound opens up possibilities for creating novel conductive polymers or organic semiconductors. The specific substitution pattern can be used to fine-tune the electronic band gap and charge transport properties of these materials.

Broader Impact on Green Chemistry Principles and Sustainable Organic Synthesis

The application of this compound can also be viewed through the lens of green chemistry. The development of efficient, one-pot, or multicomponent reactions utilizing this intermediate contributes to the principles of atom economy and reducing synthetic steps. nih.gov By designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, waste generation is minimized. nih.gov

Moreover, the use of this compound in the development of new catalytic systems can lead to more sustainable chemical processes. Catalytic reactions are generally preferred over stoichiometric ones as they reduce the amount of reagents needed and often proceed under milder conditions, saving energy. nih.gov For example, developing a highly efficient catalyst for a cross-coupling reaction with a derivative of this compound could lead to a more environmentally benign method for producing complex molecules. The use of greener solvents and reaction conditions in syntheses involving this compound is also an active area of research. jchr.orgresearchgate.net

Q & A

Q. What are the conventional synthetic routes for 5-Chloro-2-iodo-4-methylaniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves sequential halogenation of 4-methylaniline. Chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to avoid over-substitution . Iodination typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid, with careful monitoring of reaction time to prevent decomposition of the iodine substituent. Yield optimization may involve adjusting stoichiometry (e.g., 1.2 equiv ICl) and using catalysts like FeCl₃ . Post-synthesis, column chromatography with silica gel (hexane:ethyl acetate gradient) is recommended for purification.

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from its structural isomers?

- Methodological Answer :

- ¹H NMR : The aromatic proton environments differ significantly. For example, the para-methyl group (δ ~2.3 ppm) shows a singlet, while protons adjacent to iodine (δ ~7.5–8.0 ppm) exhibit distinct coupling patterns due to iodine’s large spin-orbit coupling .

- IR : The C-I stretch (500–600 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) help confirm substitution patterns. Comparison with reference spectra of chloro-methylaniline derivatives (e.g., 5-Chloro-2-methylaniline, CAS 95-79-4) can resolve ambiguities .

Advanced Research Questions

Q. How can competing side reactions (e.g., di-iodination or dechlorination) be suppressed during synthesis?

- Methodological Answer :

- Temperature Control : Maintaining low temperatures (−10°C) during iodination reduces iodine’s electrophilicity, minimizing di-iodination .

- Protecting Groups : Temporarily protecting the amine group with acetyl chloride before halogenation prevents undesired dechlorination via nucleophilic aromatic substitution .

- Catalyst Screening : Testing alternative catalysts (e.g., CuI vs. FeCl₃) can modulate regioselectivity. For example, CuI favors mono-iodination in polar aprotic solvents like DMF .

Q. How should discrepancies in reported melting points (e.g., 97–103°C vs. 105–110°C) be investigated to confirm compound purity?

- Methodological Answer :

- Recrystallization : Purify the compound using a solvent system (e.g., ethanol/water) that excludes impurities affecting melting point .

- DSC Analysis : Differential Scanning Calorimetry provides precise phase transition data. Compare results with standards (e.g., 4-Chloro-2-methylaniline, CAS 95-69-2, mp 97–103°C) to validate purity .

- HPLC Purity Assay : Use a C18 column (methanol/water mobile phase) to quantify impurities. A purity >98% by area normalization is required for reliable physical data .

Q. What strategies resolve contradictions in spectral data interpretation for halogenated anilines?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish overlapping signals. For example, HSQC can confirm whether a downfield shift arises from iodine’s deshielding effect or hydrogen bonding .

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies, aiding in spectral assignment .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Tests : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., deiodinated or oxidized species) .

- Light Sensitivity : Expose to UV light (254 nm) and monitor iodine loss using ICP-MS. Amber glass vials and inert atmospheres (N₂) are recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.